molecular formula C13H11FO2 B6373119 3-Fluoro-4-(3-hydroxymethylphenyl)phenol CAS No. 1261890-31-6

3-Fluoro-4-(3-hydroxymethylphenyl)phenol

Cat. No.: B6373119
CAS No.: 1261890-31-6
M. Wt: 218.22 g/mol
InChI Key: PMGBQTWLLBZDPM-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-hydroxymethylphenyl)phenol is an organic compound with the molecular formula C13H11FO2. This compound is characterized by the presence of a fluorine atom and a hydroxymethyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-hydroxymethylphenyl)phenol can be achieved through several methods. One common method involves the reaction of 2-Fluoro-4-hydroxybenzaldehyde with sodium tetrahydroborate in methanol at room temperature. This reaction yields this compound with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 3-Fluoro-4-(3-carboxyphenyl)phenol

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted phenols with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Fluoro-4-(3-hydroxymethylphenyl)phenol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various non-covalent interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(hydroxymethyl)phenol
  • 4-Fluoro-3-(hydroxymethyl)phenol
  • 2-Fluoro-4-(hydroxymethyl)phenol

Uniqueness

3-Fluoro-4-(3-hydroxymethylphenyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-fluoro-4-[3-(hydroxymethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBQTWLLBZDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684143
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-31-6
Record name 2-Fluoro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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